molecular formula C18H20ClNO2 B12051759 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide CAS No. 401834-43-3

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide

Cat. No.: B12051759
CAS No.: 401834-43-3
M. Wt: 317.8 g/mol
InChI Key: OMDALYVWFCZQRV-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a chlorophenoxy group and a diethylphenyl group attached to an acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide typically involves the reaction of 4-chlorophenol with 2,6-diethylphenylamine in the presence of an acylating agent such as acetyl chloride or acetic anhydride. The reaction is usually carried out in an organic solvent like dichloromethane or toluene under reflux conditions. The resulting product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy group, where nucleophiles such as amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Nucleophiles like ammonia or thiols in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines or alcohols.

    Substitution: Corresponding substituted phenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in designing compounds with specific pharmacological effects.

    Industry: Utilized in the production of specialty chemicals and materials with desired properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chlorophenoxy)-N-(2,6-dimethylphenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(2,6-diisopropylphenyl)acetamide
  • 2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)propionamide

Uniqueness

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide is unique due to its specific structural features, such as the presence of both chlorophenoxy and diethylphenyl groups. These features confer distinct chemical and biological properties, making it valuable for various applications. Its uniqueness lies in its ability to undergo specific chemical reactions and interact with molecular targets in ways that similar compounds may not.

Properties

CAS No.

401834-43-3

Molecular Formula

C18H20ClNO2

Molecular Weight

317.8 g/mol

IUPAC Name

2-(4-chlorophenoxy)-N-(2,6-diethylphenyl)acetamide

InChI

InChI=1S/C18H20ClNO2/c1-3-13-6-5-7-14(4-2)18(13)20-17(21)12-22-16-10-8-15(19)9-11-16/h5-11H,3-4,12H2,1-2H3,(H,20,21)

InChI Key

OMDALYVWFCZQRV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=CC=C1)CC)NC(=O)COC2=CC=C(C=C2)Cl

Origin of Product

United States

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